molecular formula C11H16FN B8414962 2-(4-Fluoro-2-methylphenyl)-1,1-dimethylethylamine

2-(4-Fluoro-2-methylphenyl)-1,1-dimethylethylamine

Cat. No. B8414962
M. Wt: 181.25 g/mol
InChI Key: FDKVQXHBNNQCNP-UHFFFAOYSA-N
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Patent
US07727984B2

Procedure details

In order to prepare the amine, 27.0 g (130 mmol) of N-[2-(4-fluoro-2-methylphenyl)-1,1-dimethylethyl]formamide is reacted as described in the method for Example 10(c). White solid. Yield: 15.5 g (55%, hydrochloride); melting point: 277° C.-280° C.
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
N-[2-(4-fluoro-2-methylphenyl)-1,1-dimethylethyl]formamide
Quantity
27 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]([NH:12]C=O)([CH3:11])[CH3:10])=[C:4]([CH3:15])[CH:3]=1.Cl>>[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]([NH2:12])([CH3:10])[CH3:11])=[C:4]([CH3:15])[CH:3]=1

Inputs

Step One
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
N-[2-(4-fluoro-2-methylphenyl)-1,1-dimethylethyl]formamide
Quantity
27 g
Type
reactant
Smiles
FC1=CC(=C(C=C1)CC(C)(C)NC=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is reacted

Outcomes

Product
Name
Type
Smiles
FC1=CC(=C(C=C1)CC(C)(C)N)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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